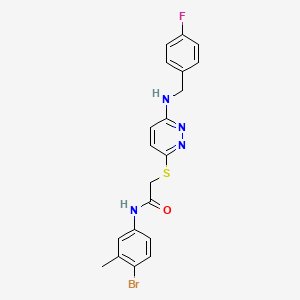
5-Chloro-2-fluoro-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-fluoro-4-methoxyaniline is an organic compound that belongs to the class of anilines. It is a white to light yellow crystalline powder that is used in various scientific research applications.
科学的研究の応用
Fluorescence Quenching Studies
Research has explored the fluorescence quenching mechanisms of boronic acid derivatives, including compounds structurally related to 5-Chloro-2-fluoro-4-methoxyaniline. These studies have significant implications for understanding the interaction between boronic acids and anilines, which is crucial for the development of fluorescent probes and sensors. The investigation into the quenching mechanism, involving static quenching and the Stern-Volmer constant, provides insights into the potential applications of these compounds in chemical sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).
Drug Delivery Systems
Methoxy-modified kaolinite, related to the methoxy component in this compound, has been utilized as a carrier for anticancer drugs like 5-fluorouracil. This novel approach to drug delivery emphasizes the controlled release of therapeutics, highlighting the potential of methoxy-aniline derivatives in enhancing drug delivery systems. The strong affinity and controlled release capabilities make these compounds candidates for improving oral formulation and colon-specific drug delivery (Tan et al., 2017).
Molecular Imaging Probes
Compounds structurally similar to this compound have been utilized in developing molecular imaging probes, particularly for visualizing serotonin 1A receptors in the brain. This application is critical for diagnosing and studying neurological disorders, including Alzheimer's disease. The use of such compounds in positron emission tomography (PET) imaging demonstrates their potential in biomedical research and diagnostics (Kepe et al., 2006).
Synthesis of Antimalarial Compounds
This compound has been implicated in the synthesis of antimalarial compounds, showcasing its importance in medicinal chemistry. The synthesis of 5-fluoroprimaquine, an antimalarial drug, involves key intermediates structurally related to this compound. This highlights the compound's role in developing new therapeutic agents against malaria, a major global health challenge (O’Neill, Storr, & Park, 1998).
Chemical Sensing of Metal Ions
This compound derivatives have been explored for chemical sensing applications, particularly for detecting metal ions like cadmium. These studies are essential for environmental monitoring and public health, as they offer a method for detecting toxic metals in waste effluents and food products. The specificity and sensitivity of these chemical sensors can lead to advancements in analytical chemistry and environmental science (Prodi et al., 2001).
Safety and Hazards
特性
IUPAC Name |
5-chloro-2-fluoro-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENHAQNRGCKXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781589-73-8 |
Source


|
| Record name | 5-chloro-2-fluoro-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
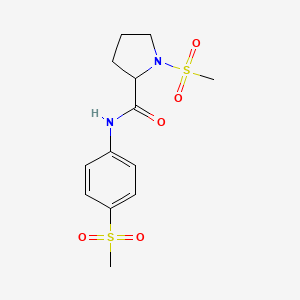
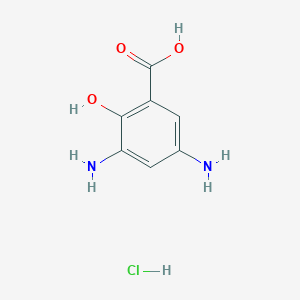
![2-[6-(4-Butylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2550986.png)
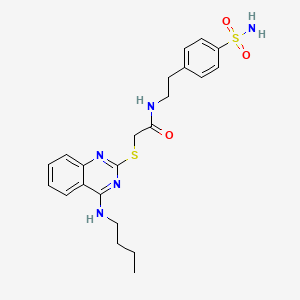
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2550988.png)
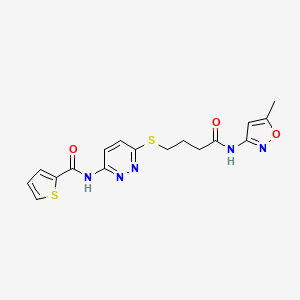
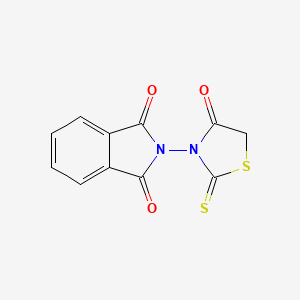
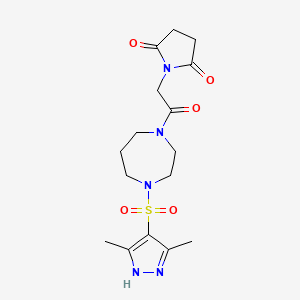
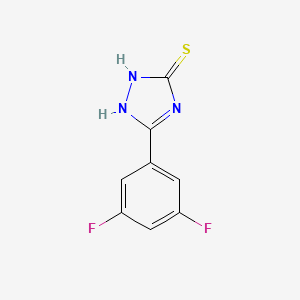
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)
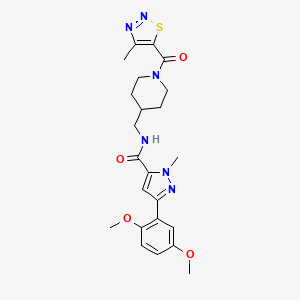

![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)
